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Monolaurin-d5

Cat. No.: B1156229
M. Wt: 279.43
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Description

Significance of Deuterated Compounds in Molecular and Cellular Investigations

Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, plays a pivotal role in modern biochemical and pharmaceutical research. The process of replacing hydrogen with deuterium, known as deuteration, creates compounds that are invaluable for a variety of investigative applications. ansto.gov.au One of the primary uses of deuterated compounds is in metabolic research, where they serve as tracers to elucidate the pathways of molecules within an organism. This allows scientists to observe how substances are absorbed, distributed, metabolized, and excreted.

In the realm of analytical chemistry, deuteration is particularly significant for techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In mass spectrometry, the increased mass of a deuterated compound allows it to be used as an ideal internal standard. scioninstruments.com An internal standard is a compound added to a sample in a known quantity to correct for variations that can occur during sample preparation and analysis, thereby ensuring the accuracy of quantitative measurements. scioninstruments.com The use of a stable isotope-labeled internal standard, such as a deuterated compound, is considered the gold standard in quantitative mass spectrometry because it behaves almost identically to the analyte of interest throughout the entire analytical process. scioninstruments.com

Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolic reactions. This "kinetic isotope effect" can be exploited to study reaction mechanisms and to develop drugs with improved metabolic stability. cdnsciencepub.com

Overview of Monolaurin (B1671894) (Glycerol Monolaurate) and its Academic Research Context

Monolaurin, also known as glycerol (B35011) monolaurate (GML), is a monoester formed from lauric acid and glycerol. mdpi.commdpi.com It is a naturally occurring compound found in coconut oil and human breast milk. mdpi.comresearchgate.net In scientific research, Monolaurin has garnered significant attention for its antimicrobial properties. medicalnewstoday.commonolaurinandmore.com Studies have demonstrated its effectiveness against a range of bacteria, including antibiotic-resistant strains, as well as various fungi and enveloped viruses. researchgate.netmedicalnewstoday.comhealthline.comosf.io

The mechanism of its antimicrobial action is thought to involve the disruption of the lipid bilayers of microbial cell membranes and viral envelopes. researchgate.netmonolaurinandmore.com Academic investigations have explored its potential applications in food preservation, cosmetics, and as a potential therapeutic agent. medicalnewstoday.complos.org Research has also delved into its effects on the immune system, with some studies suggesting it can modulate inflammatory responses. researchgate.netosf.io In animal studies, glycerol monolaurate has been examined as a feed supplement to enhance growth and health in aquaculture. mdpi.com

Rationale and Unique Advantages of Deuteration (Monolaurin-d5) in Research Paradigms

The creation of this compound, a deuterated version of Monolaurin, offers specific and significant advantages for research, particularly in the field of quantitative lipidomics. In this compound, five hydrogen atoms on the glycerol backbone of the molecule are replaced with deuterium atoms. This labeling provides a mass shift that is easily detectable by mass spectrometry.

The primary and most crucial application of this compound is as an internal standard for the precise quantification of endogenous or unlabeled Monolaurin in biological samples. nih.gov When analyzing complex biological matrices like plasma or tissue extracts, significant variability can be introduced during sample extraction, cleanup, and the ionization process within the mass spectrometer. scioninstruments.com An ideal internal standard co-elutes chromatographically and has the same ionization efficiency as the analyte it is meant to quantify. scioninstruments.com Because this compound is chemically identical to natural Monolaurin, it fulfills these criteria almost perfectly, correcting for any sample loss or matrix effects. nih.gov

Using a deuterated standard with at least three deuterium atoms is recommended to allow for clear differentiation from the natural isotopic peaks of the unlabeled compound in high-resolution mass spectrometry. frontiersin.org With five deuterium atoms, this compound provides a distinct and easily resolvable signal from the natural ¹³C isotopes of unlabeled Monolaurin, ensuring highly accurate and reliable quantification. This precision is essential for studies investigating the pharmacokinetics, metabolism, and physiological concentrations of Monolaurin.

Data Tables

Table 1: Properties of Monolaurin and this compound

PropertyMonolaurinThis compound
Chemical Formula C₁₅H₃₀O₄C₁₅H₂₅D₅O₄
Molecular Weight ~274.4 g/mol ~279.4 g/mol
Isotopic Label NoneDeuterium (d5)
Primary Research Use Study of antimicrobial and immunomodulatory effects. researchgate.netmedicalnewstoday.comInternal standard for mass spectrometry-based quantification. nih.gov

Properties

Molecular Formula

C₁₅H₂₅D₅O₄

Molecular Weight

279.43

Synonyms

1-Mono-laurin-d5;  (±)-2,3-Dihydroxypropyl dodecanoate-d5;  (±)-Glyceryl-d5 1-monododecanoate;  1-Glyceryl-d5 laurate;  1-Monododecanoylglycerol-d5;  1-Monolaurin-d5;  1-Monolauroyl-rac-glycerol-d5;  3-Dodecanoyloxy-1,2-propanediol-d5;  Dodecanoic acid α-mon

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Monolaurin D5

Strategies for Deuterium (B1214612) Incorporation at the Glycerol (B35011) Backbone

The foundational step in the synthesis of Monolaurin-d5 is the preparation of the deuterated glycerol precursor, glycerol-d5. A primary strategy for this involves the deuteration of glycerol using deuterium oxide (D₂O) in the presence of a suitable catalyst, such as platinum. vulcanchem.com This method facilitates the exchange of hydrogen atoms for deuterium atoms on the glycerol molecule. The resulting glycerol-d5 then serves as the key building block for the subsequent synthesis of this compound.

Another approach involves the use of commercially available, highly enriched deuterated glycerol, such as glycerol-d8. Through a series of chemical reactions, including protection of certain hydroxyl groups, the desired d5-glycerol backbone can be achieved. For instance, a three-step procedure involving protection, acylation, and deprotection can be employed, starting from glycerol-d8, to yield a penta-deuterated glycerol derivative suitable for further synthesis. jove.com

Advanced Chemical and Enzymatic Synthesis Routes for this compound

Once the glycerol-d5 precursor is obtained, it can be esterified with lauric acid to produce this compound. Both chemical and enzymatic routes are viable for this transformation, each offering distinct advantages.

Chemical Synthesis: A common chemical method for synthesizing monolaurin (B1671894) is the direct esterification of glycerol with lauric acid, often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. vulcanchem.comorientjchem.org For the synthesis of this compound, this would involve reacting glycerol-d5 with lauric acid under controlled temperature conditions. vulcanchem.comorientjchem.org To enhance selectivity and yield, a convergent chemical synthesis approach can be utilized. This involves activating the reactants, for example, by preparing sodium glyceroxide from glycerol-d5 and lauroyl chloride from lauric acid. dost.gov.ph The subsequent reaction between these activated derivatives can proceed under mild conditions and can lead to the selective formation of the monoester. dost.gov.ph

Enzymatic Synthesis: Enzymatic methods offer a high degree of regioselectivity and are performed under milder reaction conditions compared to chemical catalysis. Lipases are commonly employed for the esterification of glycerol and lauric acid. vapourtec.comresearchgate.netresearchgate.net For the synthesis of this compound, an immobilized lipase (B570770), such as Novozym® 435, can be used to catalyze the esterification of glycerol-d5 with lauric acid. vapourtec.comresearchgate.net This approach has been shown to be efficient, with high conversion rates achievable in a relatively short time, particularly when using microreactor technology. vapourtec.comresearchgate.net The use of enzymes like Lipozyme IM-20 in a solvent-free system is another established method for producing monolaurin, which can be adapted for its deuterated analogue. nih.gov

Characterization of Isotopic Purity and Positional Deuteration

Following the synthesis of this compound, it is imperative to verify its chemical structure, isotopic purity, and the specific location of the deuterium atoms. This is accomplished through a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometric Approaches for Isotopic Analysis

Mass spectrometry (MS) is a fundamental tool for confirming the successful incorporation of deuterium and for assessing the isotopic enrichment of this compound. The introduction of five deuterium atoms on the glycerol backbone results in a predictable mass shift in the molecular ion and in key fragments compared to the unlabeled monolaurin.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of the molecular weight of this compound, which is 279.43 g/mol , in contrast to the 274.40 g/mol of its non-deuterated counterpart. larodan.com Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting ions. The fragmentation pattern of this compound will show a +5 Da shift in fragments containing the glycerol backbone, providing definitive evidence of the location of the deuterium labels. For instance, in studies utilizing deuterated glycerol to trace lipid metabolism, LC-MS/MS is the method of choice to quantify the incorporation of the labeled glycerol into various lipid species. nih.gov

The isotopic purity, typically expected to be greater than 98%, can also be determined from the mass spectrum by analyzing the relative intensities of the signals corresponding to the d5 species and any remaining unlabeled or partially labeled species.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and for confirming the precise position of the deuterium atoms. Both ¹H NMR and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the glycerol backbone would be absent or significantly diminished, depending on the isotopic enrichment. The remaining signals for the lauric acid chain would be consistent with those of unlabeled monolaurin. semanticscholar.org

¹³C NMR spectroscopy provides further confirmation of the structure. While the carbon signals of the lauric acid chain would remain unchanged, the signals for the deuterated carbons in the glycerol backbone would exhibit characteristic splitting patterns due to C-D coupling and would be shifted slightly upfield compared to the corresponding signals in unlabeled monolaurin.

Analytical Applications of Monolaurin D5 in Quantitative Lipidomics and Bioanalysis

Development and Validation of Chromatographic-Mass Spectrometric Methods

The quantification of monolaurin (B1671894) in various matrices is predominantly achieved through chromatographic methods coupled with mass spectrometry. The development and validation of these methods are fundamental to ensuring reliable and reproducible results. researchgate.net Monolaurin-d5 is an ideal internal standard for these assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids, including monolaurin and its isomers (1-monolaurin and 2-monolaurin), from complex samples. nih.gov The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. mdpi.commdpi.com

A typical workflow involves the extraction of lipids from the matrix, followed by chromatographic separation on a C18 column. mdpi.com The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. nih.gov Because this compound has nearly identical physicochemical properties to the unlabeled monolaurin, it co-elutes and experiences similar ionization effects in the mass spectrometer's source, allowing for accurate correction of analytical variability. bioanalysis-zone.comnih.gov

Method validation is performed to assess selectivity, linearity, accuracy, and precision. nih.gov For instance, a validated LC-MS/MS method for glycerol (B35011) monolaurate (GML) demonstrated excellent linearity with a coefficient of determination (r²) typically ≥ 0.99. nih.govjournalofappliedbioanalysis.com Accuracy is often confirmed by spike-recovery experiments, with average recoveries expected to be within a tight range, such as 96.4%, while precision is evaluated by calculating the relative standard deviation (%RSD) for repeatability and intermediate precision, with values ideally below 15%. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Monolaurin Analysis This table is a composite based on typical parameters found in the literature for lipid analysis.

ParameterSpecificationSource
Chromatography System UPLC/HPLC System mdpi.com
Column ACQUITY BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) mdpi.com
Mobile Phase Gradient of Acetonitrile and Water with additives (e.g., Ammonium Acetate) journalofappliedbioanalysis.comresearchgate.net
Flow Rate 0.3 - 1.0 mL/min journalofappliedbioanalysis.comresearchgate.net
Column Temperature 40 - 60 °C mdpi.com
Mass Spectrometer Triple Quadrupole (QQQ) or Orbitrap mdpi.comnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive or Negative journalofappliedbioanalysis.com
Internal Standard This compound larodan.com
Scan Type Multiple Reaction Monitoring (MRM) scispace.com

Gas chromatography-mass spectrometry (GC-MS) is another established technique for analyzing monolaurin. researchgate.netnih.gov Due to the low volatility of monolaurin, a derivatization step is required prior to analysis to convert it into a more volatile and thermally stable compound. mdpi.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates the hydroxyl groups. mdpi.com

In a typical GC-MS method, the derivatized sample is injected into the GC system, where it is separated on a capillary column (e.g., Rxi-5ms). mdpi.com The mass spectrometer is often operated in electron impact (EI) ionization mode, and chromatograms are acquired in total ion current (TIC) mode for quantification. mdpi.com Absolute quantification is achieved by constructing a calibration curve using a monolaurin standard, with this compound added as the internal standard to correct for variations in derivatization efficiency, injection volume, and matrix effects. mdpi.com

Validation parameters for GC-MS methods also include linearity, limits of detection (LOD), and limits of quantification (LOQ). Studies have shown excellent linearity (R² ≥ 0.9995) for monolaurin analysis by GC-FID, a related GC technique. researchgate.netnih.gov

Table 2: Example GC-MS Method Parameters for Monolaurin Analysis This table is a composite based on typical parameters found in the literature.

ParameterSpecificationSource
Chromatography System Agilent 7890B GC System or equivalent mdpi.com
Column Rxi-5ms (e.g., 30 m × 0.25 mm × 0.25 µm) mdpi.com
Carrier Gas Helium mdpi.com
Injection Mode Splitless mdpi.com
Temperature Program Initial temp 40°C, ramped to 300°C mdpi.com
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com
Mass Spectrometer Time-of-Flight (TOF) or Quadrupole mdpi.com
Ionization Mode Electron Impact (EI, 70 eV) mdpi.com
Internal Standard This compound larodan.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Monolaurin Quantification

Role of this compound as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. nih.govscispace.com this compound, in which five hydrogen atoms in the glycerol backbone are replaced with deuterium (B1214612), is the ideal SIL-IS for monolaurin analysis. larodan.com This is because its chemical and physical properties are nearly identical to the unlabeled analyte. bioanalysis-zone.com

Matrix effects, which include ion suppression or enhancement, are a major challenge in quantitative LC-MS analysis, particularly in complex biological matrices. nih.govchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte, leading to inaccurate quantification. nih.gov

A SIL-IS like this compound is the most effective tool to compensate for these effects. nih.govchromatographyonline.com Since this compound co-elutes with the native monolaurin and has the same ionization properties, it is affected by matrix interferences in the same way. wuxiapptec.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal fluctuation caused by matrix effects is normalized. nih.gov This ensures that the quantitative data remains accurate and reliable even in the presence of significant ion suppression or enhancement. texilajournal.combiorxiv.org

The use of a SIL-IS leads to a demonstrable enhancement in accuracy (closeness to the true value) and precision (reproducibility of measurements). bioanalysis-zone.comtexilajournal.com Studies comparing SIL-IS with structural analogue internal standards have shown that SIL-IS provides significantly better precision and accuracy. scispace.com This robustness is critical for the validation of bioanalytical methods according to regulatory guidelines and for ensuring the reliability of data in lipidomic studies. nih.gov

Compensation for Matrix Effects and Ion Suppression

Application in Targeted and Untargeted Lipidomic Profiling (Non-Clinical Matrices)

Lipidomics, the large-scale study of lipids, utilizes both targeted and untargeted approaches to profile the lipidome of a biological system. lcms.czswan.ac.uk this compound is a valuable tool in these studies, especially in non-clinical matrices such as cell cultures, tissues from animal models, or other biological systems under investigation. researchgate.net

In targeted lipidomics , researchers focus on quantifying a predefined set of lipids, such as monolaurin and other related fatty acylglycerols. lcms.cznih.gov For example, this compound could be used in cell-based assays to accurately measure changes in monolaurin levels in response to a specific stimulus or to trace its metabolic fate. researchgate.net This approach provides absolute or relative quantification and is hypothesis-driven. lcms.cz

In untargeted lipidomics , the goal is to comprehensively analyze all detectable lipids in a sample to generate new hypotheses or identify novel biomarkers. lcms.cznih.govmdpi.com While this approach is typically semi-quantitative, the inclusion of a panel of SIL-IS, including this compound, is crucial for quality control. These standards help to monitor instrument performance, assess data quality, and aid in the tentative identification of unknown lipid species by providing reference points for retention time and mass-to-charge ratio. researchgate.net For instance, in studies profiling the lipidome of insect larvae or other non-human organisms, this compound would enable more confident identification and relative quantification of monolaurin within a complex lipid extract. researchgate.net

Investigation of Monolaurin Metabolism and Biotransformation Using Monolaurin D5 As a Tracer

In Vitro Enzymatic and Cellular Metabolism Studies

In vitro models provide a controlled environment to dissect the initial steps of monolaurin (B1671894) metabolism, from enzymatic breakdown to its journey inside the cell.

The primary metabolic pathway for monoglycerides (B3428702) is hydrolysis, catalyzed by various lipases. wikipedia.orglumenlearning.com To investigate this, Monolaurin-d5 can be incubated with isolated enzyme systems, such as pancreatic lipase (B570770) or hormone-sensitive lipase. The reaction products are then analyzed, typically using mass spectrometry, to identify the deuterated and non-deuterated fragments.

The expected primary reaction is the cleavage of the ester bond, releasing the lauric acid moiety and the deuterated glycerol (B35011) backbone. This confirms the specific lipases responsible for monolaurin breakdown and provides the initial metabolic products that would be formed in the gut or within cells. oup.comresearchgate.net

Table 1: Expected Products of this compound Hydrolysis by Lipase

This table outlines the resulting molecules when this compound is broken down by a generic lipase enzyme in an isolated system.

Input SubstrateEnzymePrimary Deuterated ProductPrimary Non-Deuterated ProductMetabolic Pathway Confirmed
This compoundLipaseGlycerol-d5Lauric AcidLipolysis (Ester Hydrolysis)

This table represents hypothetical, albeit expected, results from an in vitro enzymatic assay.

To understand what happens to monolaurin once it enters a cell, cultured cell lines, such as the human intestinal Caco-2 cells or hepatic HepG2 cells, are utilized. physiology.orgresearchgate.net These cells are incubated with a medium containing this compound. Over time, cell lysates and the surrounding medium are collected and analyzed to track the location and chemical form of the deuterium (B1214612) label.

Upon uptake, this compound is expected to be hydrolyzed by intracellular lipases into glycerol-d5 and lauric acid. The lauric acid enters the fatty acid metabolic pool, where it can be used for energy via β-oxidation or re-esterified into complex lipids. The key tracer, glycerol-d5, can be phosphorylated to glycerol-3-phosphate-d5, which is a critical intermediate for both glycolysis (energy production) and the synthesis of new glycerolipids, such as triglycerides and phospholipids (B1166683). wikipedia.orgphysiology.orgnih.gov Tracking these d5-labeled molecules reveals the intracellular pathways that the glycerol backbone of monolaurin contributes to.

Table 2: Potential Deuterated Metabolites Identified in a Cellular Model

This table shows the potential d5-labeled compounds that could be detected within a cell line after incubation with this compound.

MetaboliteChemical Formula (Deuterated)Cellular LocationAssociated Pathway
Glycerol-d5C₃H₃D₅O₃CytosolLipolysis Product
Glycerol-3-Phosphate-d5C₃H₄D₅O₆PCytosolGlycolysis / Gluconeogenesis
Phosphatidic Acid (d5-glycerol backbone)VariesEndoplasmic ReticulumLipid Synthesis
Triglyceride (d5-glycerol backbone)VariesLipid DropletsLipid Storage
Phosphatidylcholine (d5-glycerol backbone)VariesCell MembranesMembrane Synthesis

This table contains hypothetical data illustrating the expected intracellular fate of the d5-glycerol backbone from this compound.

Elucidation of Metabolic Pathways in Isolated Enzyme Systems

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo models, using isolated tissues or organs, bridge the gap between simplified cell cultures and complex in vivo systems. researchgate.netresearchgate.net They maintain the tissue architecture and interactions between different cell types, offering a more physiologically relevant context for studying metabolism.

In a typical ex vivo study, an isolated segment of rat intestine is perfused with a solution containing this compound. physiology.org After a set period, the tissue is sectioned and analyzed using techniques like mass spectrometry imaging (MSI). frontiersin.orgnih.gov This method allows for the visualization of the deuterium label's distribution across the different layers of the tissue, such as the mucosa, submucosa, and muscle layers. This provides critical information on the primary sites of monolaurin absorption and initial tissue accumulation. The data would likely show the highest concentration of the d5 label in the mucosal enterocytes, the primary absorptive cells of the intestine.

Table 3: Hypothetical Distribution of Deuterium Label in Ex Vivo Intestinal Tissue

This table illustrates the potential relative abundance of the d5 label from this compound across different intestinal tissue layers after perfusion.

Tissue LayerRelative Deuterium Signal (%)Primary Cell TypesImplied Function
Mucosa (Epithelium)75%Enterocytes, Goblet CellsUptake and initial metabolism
Submucosa15%Connective Tissue, Blood VesselsTransport to circulation
Muscularis Externa8%Smooth Muscle CellsLimited uptake/local use
Serosa2%Connective TissueMinimal accumulation

This table presents a hypothetical distribution profile based on the known functions of intestinal layers.

Concurrent with distribution analysis, samples of the perfusion fluid and homogenized tissue are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific deuterated metabolites produced. nih.govbiorxiv.org This analysis confirms the biotransformations observed in cell culture models and can reveal additional metabolites produced by the coordinated action of multiple cell types within the tissue. In an ex vivo intestinal model, one would expect to find glycerol-d5 and its phosphorylated forms within the tissue, while glycerol-d5 would also appear in the vascular perfusate as it is transported away from the intestine towards the liver.

Table 4: Deuterated Metabolites Detected in Ex Vivo Intestinal Perfusion

This table lists the key deuterated compounds expected to be identified in tissue and perfusate samples.

Sample TypeDetected Deuterated MetaboliteSignificance
Tissue HomogenateThis compoundUnmetabolized substrate
Tissue HomogenateGlycerol-d5Product of hydrolysis
Tissue HomogenateGlycerol-3-Phosphate-d5Entry into core metabolism
Vascular PerfusateGlycerol-d5Transport to systemic circulation

This table provides a plausible list of metabolites based on established intestinal lipid metabolism.

Analysis of this compound Uptake and Distribution in Tissue Sections

Quantitative Flux Analysis in Biochemical Pathways

Metabolic flux analysis is a powerful technique that uses stable isotope tracer data to calculate the rates of metabolic reactions. biorxiv.orgcreative-proteomics.comoup.com Instead of just identifying which pathways are active, it quantifies how much of a substrate is moving through a pathway per unit of time. By administering this compound and measuring the rate of appearance of its deuterated metabolites, researchers can calculate the flux through key metabolic nodes.

For example, by measuring the rate at which glycerol-d5 appears in the cytosol of liver cells, one can determine the rate of monolaurin hydrolysis. Similarly, by tracking the incorporation of the d5 label into triglycerides, the rate of de novo triglyceride synthesis from a monoglyceride-derived glycerol backbone can be quantified. nih.gov This quantitative data is essential for building computational models of metabolism and understanding how these pathways are regulated in health and disease.

Table 5: Illustrative Metabolic Flux Data from a this compound Tracer Study

This table provides an example of the type of quantitative data generated from a metabolic flux analysis experiment in a hypothetical liver cell model.

Metabolic PathwayMeasured Flux (nmol/mg protein/hr)Isotopic Transition MeasuredInterpretation
Monolaurin Hydrolysis150.2 ± 12.5This compound → Glycerol-d5Rate of intracellular breakdown of monolaurin.
Glycerol Phosphorylation135.8 ± 11.9Glycerol-d5 → Glycerol-3-Phosphate-d5Rate of glycerol entry into central metabolism.
Triglyceride Synthesis (from glycerol backbone)45.3 ± 5.1Glycerol-3-Phosphate-d5 → Triglyceride-d5Rate of glycerol backbone incorporation into lipid storage.

This table represents hypothetical quantitative flux data to illustrate the output of such an analysis.

Mechanistic Research Employing Monolaurin D5 in Molecular and Cellular Systems

Studies on Lipid-Protein and Lipid-Membrane Interactions

The amphiphilic nature of monolaurin (B1671894), possessing both a hydrophilic glycerol (B35011) head and a hydrophobic laurate tail, allows it to interact with and insert into lipid bilayers. This interaction is central to its well-documented antimicrobial properties. The use of its deuterated analogue, Monolaurin-d5, provides a unique advantage for biophysical studies aimed at elucidating these interactions at a molecular level.

Investigation of Membrane Permeabilization and Disruption Mechanisms (e.g., in Bacterial Lipid Bilayers)

Monolaurin exerts its antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes. myfoodresearch.com The process involves the insertion of the monolaurin molecule into the phospholipid bilayer, which leads to an increase in membrane permeability and, ultimately, cell lysis. myfoodresearch.com Studies have shown that monolaurin is particularly effective against Gram-positive bacteria. myfoodresearch.com

The use of this compound is particularly valuable for techniques like neutron scattering, which can distinguish between hydrogen and deuterium (B1214612). By using this compound in conjunction with model bacterial membranes (e.g., vesicles or supported lipid bilayers), researchers can precisely track the location and effect of the molecule within the membrane structure. These experiments can reveal how monolaurin aggregates within the bilayer, the extent to which it disorders the surrounding lipid chains, and the formation of pores or other structural defects that lead to leakage of cellular contents. This detailed structural information is critical for understanding the concentration-dependent effects and the molecular basis for its selective toxicity against certain microbial species.

Analysis of this compound Insertion and Orientation within Model Membranes

Understanding how monolaurin molecules orient themselves within a cell membrane is key to explaining their biological activity. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron reflectometry, applied to model membrane systems, are indispensable for these investigations. nih.govdgfb.orguni-wuerzburg.de Model membranes, ranging from simple lipid bilayers to more complex systems that mimic specific cellular environments, provide a controlled setting for these biophysical measurements. mdpi.comnih.gov

When this compound is incorporated into these model membranes, the deuterium-labeled glycerol headgroup acts as a specific reporter.

Solid-State NMR: By analyzing the quadrupolar splitting of the deuterium signal, researchers can determine the precise orientation and dynamics of the glycerol backbone relative to the membrane surface. This can reveal whether the molecule lies flat on the membrane, inserts perpendicularly, or adopts a tilted conformation.

Neutron Reflectometry: This technique measures the reflection of a neutron beam from a surface, such as a supported lipid bilayer. By selectively deuterating the glycerol headgroup of monolaurin, a contrast is created against the hydrogenated lipid tails and the aqueous solvent. This allows for the precise determination of the depth of insertion of the monolaurin headgroup into the bilayer, providing a detailed profile of the membrane's structure upon monolaurin incorporation.

These studies can quantify the depth of penetration, the orientation of the acyl chain, and the degree of water penetration into the membrane interface, providing a comprehensive picture of the membrane disruption mechanism.

Enzyme Kinetics and Substrate Specificity Studies with Deuterated Analogues

In biological systems, monolaurin can be metabolized by lipases, which hydrolyze the ester bond to release lauric acid and glycerol. Human monoacylglycerol lipase (B570770) (MGL) is a key enzyme in the endocannabinoid system that hydrolyzes endogenous monoacylglycerols and could also process monolaurin. nih.govresearchgate.net Understanding the kinetics of this enzymatic breakdown is crucial for determining the bioavailability and duration of action of monolaurin.

The use of deuterated substrates can reveal details about an enzyme's catalytic mechanism through the kinetic isotope effect (KIE). The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov A significant KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effect Study of Monolaurin Hydrolysis by Monoacylglycerol Lipase (MGL) This table presents a hypothetical scenario based on established principles of enzyme kinetics.

Substrate Relative Reaction Rate (Hypothetical) Observed KIE (kH/kD) Mechanistic Interpretation
Monolaurin (H) 100% - Baseline reaction rate.
This compound (glycerol) ~98% ~1.02 A small or negligible secondary KIE would suggest that conformational changes around the glycerol backbone are not rate-limiting in the catalytic cycle of MGL.
Monolaurin-d2 (acyl chain) ~15% ~6.7 A large primary KIE (hypothetically observed if C-H bond cleavage on the acyl chain were rate-limiting, as seen in other lipid-modifying enzymes) would indicate that C-H bond abstraction is the slowest step.

Elucidation of Molecular Mechanisms in Model Biological Systems

Beyond isolated membranes and enzymes, this compound can be employed in more complex model systems, such as cell cultures or even whole organisms, to trace its metabolic pathways and elucidate its mechanisms of action. mdpi.commdpi.com The deuterium label acts as a tracer that can be detected by mass spectrometry, allowing researchers to follow the molecule and its metabolic byproducts.

For example, cells in culture (e.g., macrophages or epithelial cells) can be supplemented with this compound. nih.govacs.org By performing lipidomic analysis at various time points, researchers can track the incorporation of this compound into cellular membranes and then follow the appearance of deuterated glycerol in the cytosol after hydrolysis. This can help answer key questions about its transport into the cell, its subcellular localization, and the rate of its breakdown.

In studies of antimicrobial action, this compound could be administered to a bacterial culture. Subsequent analysis of the bacterial lipids and the culture medium could reveal not only the extent of membrane disruption but also whether the bacteria attempt to metabolize the compound as a defense mechanism. These tracer studies provide a dynamic view of the molecular interactions occurring within a living biological system, offering insights that cannot be obtained from simpler in vitro models.

Advanced Research Applications and Methodological Innovations with Monolaurin D5

Application in Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes isotopically labeled compounds to trace the metabolic fate of molecules within a biological system. advion.commdpi.com By introducing a labeled precursor, researchers can follow its conversion into various downstream metabolites, mapping pathway activity and flux under specific conditions. nih.gov Monolaurin-d5, with its d5-glycerol backbone, is an ideal tracer for investigating the synthesis, remodeling, and breakdown of glycerolipids.

In SIRM studies, d5-glycerol has been successfully used as a tracer to label the backbone of triglycerides (TGs) and quantify their production rates by the liver. d-nb.info The deuterium-labeled glycerol (B35011) enters the glycerol-3-phosphate pathway, a central hub in lipid synthesis, and becomes incorporated into newly synthesized mono-, di-, and triglycerides. nih.gov This allows for the precise measurement of de novo lipogenesis and the dynamics of lipid storage and mobilization. For instance, researchers can administer this compound to cell cultures or in vivo models to track the flux of the d5-glycerol backbone into different lipid pools. oup.com

Subsequent analysis using high-resolution mass spectrometry (HRMS) can distinguish between the endogenous (unlabeled) and the newly synthesized, d5-labeled lipid species. researchgate.net This enables the calculation of metabolic flux rates and provides detailed insights into how disease states or therapeutic interventions affect lipid metabolism. For example, by combining the use of stable isotope-labeled oleic acid and d5-glycerol, researchers can trace the metabolic flux of these substrates into different species of triglycerides, differentiating the roles of key enzymes in hepatic lipid metabolism. nih.gov The use of this compound in SIRM offers a dynamic view of glycerolipid metabolism that is not achievable with static concentration measurements alone.

Table 1: Research Findings in Stable Isotope Resolved Metabolomics with d5-Glycerol Tracers

Research Focus Key Finding Implication for this compound Application
Hepatic Triglyceride Synthesis d5-glycerol is incorporated into the glycerol backbone of newly synthesized triglycerides, allowing for quantification of production rates. d-nb.infonih.gov This compound can be used to trace the glycerol backbone contribution to de novo synthesis of various acylglycerols in the liver.
Lipolysis and Fatty Acid Turnover The rate of appearance of d5-glycerol from the breakdown of labeled triglycerides is a direct index of lipolysis. metsol.com Allows for the quantification of monolaurin (B1671894) and other glycerolipid breakdown by measuring the release of the d5-glycerol fragment.

Utilization in Quantitative Imaging Mass Spectrometry

Quantitative Imaging Mass Spectrometry (QIMS) is a technique that maps the spatial distribution and abundance of molecules directly in tissue sections. nih.gov A major challenge in QIMS is the variability in ionization efficiency due to the complex chemical environment of the tissue, known as matrix effects. nih.gov The use of stable isotope-labeled internal standards is the gold standard for correcting these variations and achieving accurate quantification. shu.ac.uk

This compound is ideally suited to serve as an internal standard for the quantification of endogenous monolaurin and structurally similar monoglycerides (B3428702) in QIMS studies. d-nb.info Because it is chemically identical to its unlabeled counterpart, this compound co-crystallizes with the matrix and has the same ionization efficiency and behavior in the mass spectrometer. nih.gov However, its five-dalton mass difference allows it to be clearly distinguished from the endogenous analyte.

In a typical QIMS workflow, a known concentration of this compound is sprayed uniformly across the tissue section prior to analysis. shu.ac.uk During the mass spectrometry imaging experiment, the signal intensity of the endogenous monolaurin (analyte) in each pixel is normalized to the signal intensity of this compound (internal standard). This ratioing corrects for pixel-to-pixel variations in signal suppression or enhancement, enabling the generation of an accurate quantitative map of the analyte's distribution. This approach has been successfully used for the quantification of other lipids and drugs, demonstrating its robustness. The ability to precisely map the concentration of monolaurin in different tissue regions is critical for understanding its physiological and pathological roles.

Table 2: Principles of this compound Use in Quantitative Imaging Mass Spectrometry

Parameter Description Role of this compound
Analyte Endogenous (unlabeled) monolaurin or similar monoglycerides. Target for quantification.
Internal Standard This compound, added at a known concentration. Provides a reference signal for normalization.
Matrix Effects Signal suppression or enhancement due to tissue heterogeneity. Minimized by ratioing analyte signal to the chemically identical internal standard signal.

| Quantification | Calculation of analyte concentration based on the analyte/internal standard signal ratio compared to a calibration curve. | Enables accurate spatial quantification of monolaurin in tissues. |

Development of Novel Spectroscopic Probes Incorporating this compound

Beyond mass spectrometry, the isotopic label in this compound makes it a valuable probe for spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman Spectroscopy. These methods can provide unique insights into the structure, dynamics, and interactions of lipids within biological membranes.

In Solid-State NMR Spectroscopy , deuterium (B1214612) (²H) is a sensitive probe of molecular order and dynamics in lipid bilayers. ox.ac.uk The carbon-deuterium (C-D) bond has a different nuclear magnetic resonance frequency from the carbon-hydrogen (C-H) bond, allowing the deuterated segments of a molecule to be observed without interference from the much more abundant protons. By incorporating this compound into a model or biological membrane, researchers can use ²H NMR to study its orientation, mobility, and interactions with other lipids and membrane proteins. ox.ac.uk For example, changes in the ²H NMR spectrum of this compound upon the addition of a membrane protein could reveal direct binding interactions or changes in the local membrane environment induced by the protein.

Raman Spectroscopy is another vibrational spectroscopy technique that benefits from isotopic labeling. The C-D bond vibration appears in a "silent" region of the cellular Raman spectrum (around 2100-2300 cm⁻¹), where there are few interfering signals from endogenous molecules. nih.gov This allows for the highly specific imaging and analysis of deuterated molecules in cells and tissues. nih.gov By introducing this compound, researchers can use Raman microscopy to visualize its uptake and distribution within a cell or its incorporation into lipid droplets with high spatial resolution and chemical specificity. This approach has been used with deuterated fatty acids to study de novo lipogenesis and lipid metabolism in situ. nih.gov The application of this compound as a Raman probe offers a non-invasive, label-free method to study its metabolic fate and interactions at the subcellular level.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Monolaurin
d5-Glycerol
Triglycerides
Oleic acid
Glycerol-3-phosphate
Diacylglycerol

Future Directions and Emerging Research Avenues for Monolaurin D5

Potential for Integration into Systems Biology and Computational Modeling of Lipid Dynamics

Systems biology aims to create a comprehensive picture of metabolic interconnections within a cell. nih.gov Computational modeling, a key component of systems biology, is increasingly used to study the complex dynamics of lipid metabolism, which are otherwise challenging to understand through conventional methods alone. nih.govfrontiersin.org These models require precise, quantitative data on the rates of synthesis, transport, and transformation of lipids to accurately simulate cellular behavior. biorxiv.org

Monolaurin-d5 is ideally suited to provide this critical data. As a stable isotope-labeled tracer, it can be introduced into biological systems to track the metabolic fate of the monolaurin (B1671894) molecule. mdpi.com By using techniques like mass spectrometry, researchers can differentiate the deuterated monolaurin and its downstream metabolites from their endogenous, unlabeled counterparts. biorxiv.org This allows for the precise measurement of metabolic flux—the rate at which molecules move through a metabolic pathway.

The integration of flux data from this compound tracer studies can significantly enhance the predictive power of computational models of lipid metabolism. nih.gov For instance, these models can be used to simulate how lipid dynamics change in response to various stimuli or in disease states. nih.govmdpi.com The ability to trace the glycerol (B35011) backbone of monolaurin specifically allows for the investigation of pathways involving the synthesis and breakdown of glycerolipids. lipidmaps.org

Table 1: Potential Data Inputs from this compound for Computational Lipid Models

Data Type Relevance to Computational Modeling Example Application
Metabolic Flux Rates Provides quantitative data on the speed of lipid synthesis, catabolism, and interconversion pathways. Refining genome-scale metabolic models in organisms like yeast or microalgae to improve predictions of lipid accumulation. frontiersin.orgbiorxiv.org
Subcellular Localization Tracing the movement of the labeled glycerol backbone between organelles (e.g., ER, lipid droplets). Modeling the trafficking of lipids and the dynamic growth of organelle membranes during the cell cycle. frontiersin.org
Enzyme Kinetics Measuring the in-vivo activity of enzymes involved in glycerolipid metabolism. Parameterizing kinetic models to understand the regulation of lipid metabolic networks under different conditions. acs.org
Lipid Remodeling Following the incorporation of the d5-glycerol backbone into more complex lipids like di- and triglycerides. Simulating lipid droplet formation and turnover in response to metabolic stress. lipidmaps.org

Exploration of New Analytical Techniques Leveraging Deuteration

The primary application of deuterated lipids like this compound is as internal standards in mass spectrometry-based lipidomics. sigmaaldrich.comlipidmaps.org When analyzing complex biological samples, an internal standard is a compound of known concentration added to a sample to aid in the quantification of a specific analyte. caymanchem.com Because this compound is chemically identical to monolaurin but has a different mass, it is an ideal internal standard for the accurate measurement of monolaurin concentrations by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lipidmaps.orgnih.gov The use of a stable isotope-labeled standard with a significant mass shift (5 Daltons in this case) improves the dynamic range and accuracy of quantification. caymanchem.com

Beyond this established role, the deuterium (B1214612) label opens the door to more advanced and emerging analytical methods:

Neutron Scattering: Deuterium has different neutron scattering properties than hydrogen. This makes chain-deuterated phospholipids (B1166683) and other lipids valuable for neutron scattering experiments that aim to determine the structure and dynamics of lipid membranes and surfactants. europa.eu While this compound is glycerol-deuterated, its application in related techniques studying lipid-protein or lipid-membrane interactions is a plausible future direction.

Raman Spectroscopy: Deuterium-based Raman probes are being developed for real-time, in-situ imaging of lipid metabolism. acs.org The carbon-deuterium (C-D) bond has a unique vibration that appears in a "silent" region of the cellular Raman spectrum, allowing for clear visualization of the probe's location and metabolism without the need for bulky fluorescent tags. acs.org A probe like this compound could potentially be adapted for such bioorthogonal imaging techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR has long been used to study the structure and dynamics of lipid bilayers. nih.gov Specifically labeled lipids provide detailed information on membrane fluidity and molecular ordering.

Table 2: Comparison of Analytical Techniques Utilizing this compound

Technique Principle Application for this compound Key Advantage
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio. Quantitative analysis of monolaurin in biological samples (used as an internal standard). caymanchem.comnih.gov High accuracy and sensitivity for quantification.
Neutron Scattering Measures the scattering of neutrons by atomic nuclei to probe structure. Potential use in studying the structure of micelles or lipid aggregates containing monolaurin. europa.eu Provides unique structural information on the organization of lipid assemblies.
Raman Microspectroscopy Detects inelastic scattering of light from molecular vibrations. Potential use as a bioorthogonal probe for imaging lipid metabolism in live cells. acs.org Allows for non-invasive, real-time visualization of metabolic processes in situ.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. Studying the dynamics and interactions of monolaurin within lipid membranes or with proteins. nih.gov Provides detailed information on molecular dynamics and conformation in solution or solid state.

Untapped Research Applications in Model Biological Systems for Fundamental Discovery

Model organisms are non-human species used to study biological phenomena, with the expectation that the discoveries will provide insight into other organisms, including humans. researchgate.netnih.gov The use of this compound as a metabolic tracer in these well-characterized systems presents a significant opportunity for fundamental discovery.

Given that the unlabeled form, monolaurin, exhibits broad-spectrum antimicrobial and antiviral properties, this compound is a perfect tool to elucidate its mechanisms of action. researchgate.netnih.gov Researchers can use the deuterated form to trace its uptake by microbes, its effect on lipid membrane synthesis and integrity, and its metabolic fate within pathogens.

Potential applications in various model organisms include:

Caenorhabditis elegans (Nematode): This simple worm is a powerful model for studying aging and metabolic diseases. This compound could be used to trace how lipid metabolism changes during the lifespan and how it is affected by genetic mutations. oxinst.commdpi.com

Drosophila melanogaster (Fruit Fly): A key model for developmental biology and genetics, the fruit fly could be used with this compound to study the role of glycerolipid metabolism in tissue development and homeostasis. nih.govoxinst.com

Saccharomyces cerevisiae (Yeast): As a single-celled eukaryote with a highly tractable genetic system, yeast is an excellent platform for dissecting complex metabolic pathways. frontiersin.orgoxinst.com this compound could be used to precisely map the flow of the glycerol backbone through the lipid synthesis network in various mutant strains.

Zebrafish (Danio rerio): The optical transparency of zebrafish embryos makes them ideal for in-vivo imaging. francis-press.com Combined with Raman microspectroscopy, this compound could be used to visualize lipid metabolism and transport in a living vertebrate during development.

Insect Models (e.g., Black Soldier Fly): These insects are studied for their efficient production of lipids. oup.com this compound could be used in lipidomic studies to understand and optimize the synthesis of valuable fatty acids like lauric acid in these organisms. oup.comresearchgate.net

Cell Culture Models (e.g., Macrophages): In cell lines like RAW 264.7, deuterated fatty acids have been used to investigate inflammatory processes. lipidmaps.orgacs.org this compound could be used to trace how this specific monoglyceride influences signaling pathways and lipid mediator production in immune cells.

Table 3: Potential Research Applications of this compound in Model Organisms

Model Organism Research Area Specific Question to Address
Saccharomyces cerevisiae (Yeast) Metabolic Engineering How do genetic modifications to lipid synthesis pathways affect the flux of glycerol into triglycerides? frontiersin.org
Caenorhabditis elegans (Nematode) Aging and Metabolism How does the turnover of glycerolipids change with age, and can this be modulated by diet? oxinst.com
Drosophila melanogaster (Fruit Fly) Developmental Biology What is the role of de novo glycerolipid synthesis in the formation of specific tissues during embryogenesis? nih.gov
Danio rerio (Zebrafish) In-vivo Imaging Where is monolaurin absorbed and how is it distributed and metabolized in a live vertebrate model? francis-press.com
Acinetobacter baumannii (Bacteria) Antimicrobial Action What is the metabolic fate of monolaurin after it is taken up by a bacterial cell? Does it disrupt membrane synthesis? nih.govresearchgate.net

Q & A

Q. How can researchers formulate testable hypotheses about Monolaurin-d5’s metabolic stability in vivo?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: Hypothesis: Deuterium incorporation at the glycerol backbone reduces β-oxidation rates in hepatic cells due to kinetic isotope effects. Validate via isotopic tracing (LC-MS) in hepatocyte models .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability be resolved across studies?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., administration routes, lipid matrices). Use meta-regression to assess heterogeneity and validate findings via cross-laboratory reproducibility trials with standardized protocols (e.g., fixed particle size in emulsions) .

Q. What interdisciplinary strategies are needed to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine lipidomics (LC-MS/MS), molecular dynamics simulations (to study deuterium effects on membrane interactions), and transcriptomics (RNA-seq of treated bacterial biofilms). Use pathway enrichment analysis (e.g., KEGG) to identify disrupted microbial pathways .

Q. How can researchers optimize deuterium retention in this compound during long-term stability studies?

  • Methodological Answer : Store samples in inert atmospheres (argon) at -80°C to minimize deuterium exchange. Monitor degradation via accelerated stability testing (40°C/75% RH) with periodic NMR analysis. Apply Arrhenius modeling to predict shelf-life .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Include negative controls (non-deuterated analogs) and blinded histopathological assessments. Report attrition rates and adverse events transparently .

Q. How should researchers structure manuscripts to highlight this compound’s novelty while adhering to journal guidelines?

  • Methodological Answer : Use the IMRAD framework. In the Introduction, emphasize deuterium’s role in altering lipid metabolism. In Methods, cite established protocols (e.g., ISO 17025 for isotopic purity) and deposit raw spectra in repositories like Zenodo .

Data Management and Reproducibility

Q. What metadata is critical for sharing this compound datasets in public repositories?

  • Methodological Answer : Include synthesis conditions (temperature, catalyst), analytical instrument parameters (e.g., LC gradient), and biological model details (e.g., cell line authentication). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement QC/QA workflows with reference standards (e.g., NIST-traceable deuterated lipids). Use multivariate analysis (PCA) to correlate variability with biological outcomes .

Cross-Disciplinary Applications

Q. What computational tools can predict this compound’s interactions with mammalian cell membranes?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) with deuterium parameters adjusted for mass differences. Compare bilayer penetration depths with non-deuterated analogs using umbrella sampling .

Q. How can isotopic labeling studies differentiate this compound’s absorption from endogenous lipids in pharmacokinetic models?

  • Methodological Answer : Administer dual-labeled (deuterium + 13C) this compound and use high-resolution MS to track isotopic enrichment in plasma. Apply compartmental modeling (e.g., NONMEM) to estimate absorption rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.